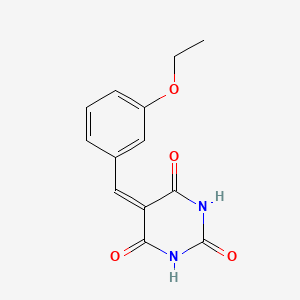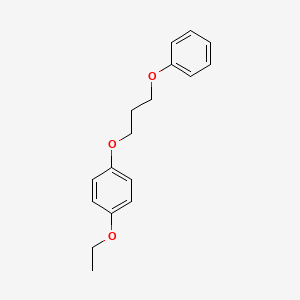![molecular formula C16H15Cl3O3 B3936169 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B3936169.png)
1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
描述
1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as TCIPP, is a chemical compound that belongs to the group of organochlorine compounds. TCIPP has been widely used as a flame retardant in various consumer products, such as upholstered furniture, electronics, and textiles. However, the potential health and environmental risks associated with the use of TCIPP have raised concerns among scientists and policymakers.
作用机制
1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene acts as a flame retardant by releasing hydrogen chloride gas when exposed to high temperatures. The released hydrogen chloride gas dilutes the oxygen in the surrounding environment, thereby reducing the flammability of the material. 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has also been shown to inhibit the formation of flammable gases, such as carbon monoxide and volatile organic compounds, during combustion.
Biochemical and Physiological Effects
Limited studies have been conducted on the biochemical and physiological effects of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. However, some studies have suggested that 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene may have endocrine-disrupting properties. 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been shown to bind to the estrogen receptor and inhibit the activity of thyroid hormones in vitro. Additionally, 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been detected in human breast milk, indicating potential exposure to infants.
实验室实验的优点和局限性
1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is a useful tool for studying the flame retardancy of materials in laboratory experiments. It is relatively easy to synthesize and has a high purity. However, the potential health and environmental risks associated with 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene should be taken into consideration when using it in laboratory experiments.
未来方向
There are several future directions for the research on 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. First, more studies are needed to investigate the potential health and environmental impacts of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. Second, alternative flame retardants that are less harmful to human health and the environment should be developed and tested. Third, the mechanism of action of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene should be further elucidated to improve the understanding of its flame retardant properties. Fourth, the detection and quantification methods for 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene in environmental samples should be improved to better assess its presence and distribution in the environment. Finally, the regulations and policies regarding the use of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene and other flame retardants should be reviewed and updated to ensure the protection of human health and the environment.
科学研究应用
1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polystyrene, and cotton. 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has also been used as a reference standard in analytical methods for the detection and quantification of organophosphate flame retardants in environmental samples. Additionally, 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been investigated for its potential health and environmental impacts.
属性
IUPAC Name |
1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O3/c1-20-12-4-2-5-13(10-12)21-6-3-7-22-16-14(18)8-11(17)9-15(16)19/h2,4-5,8-10H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEFXVMCWDXDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3936089.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3936106.png)
![1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3936119.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3936121.png)
![2,4-dichloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3936135.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3936137.png)
![1-[2-(4-sec-butylphenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B3936140.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936149.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3936155.png)
![8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline](/img/structure/B3936167.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B3936171.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3936177.png)